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Compound of Interest

Compound Name: 2-Phenyl-1,3-thiazol-4-ol

Cat. No.: B1362879 Get Quote

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of

numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability

to participate in hydrogen bonding and other non-covalent interactions make it a valuable

component in designing molecules that can effectively interact with biological targets. When

substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position, the

resulting compound, 2-Phenyl-1,3-thiazol-4-ol, presents a fascinating subject for chemical and

pharmacological investigation.

This molecule is also known by its tautomeric name, 2-phenyl-thiazolidin-4-one, a

nomenclature that hints at one of its most important chemical features. The thiazole core is

found in a variety of approved drugs, highlighting its therapeutic relevance.[3][4] This guide

aims to provide a detailed exploration of the fundamental properties of 2-Phenyl-1,3-thiazol-4-
ol, offering insights into its synthesis, characterization, and chemical behavior, thereby serving

as a foundational resource for its application in research and development.

Synthesis and Elucidation
The synthesis of the 2-phenyl-4-hydroxythiazole core is most classically achieved through the

Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of a

thioamide with an α-haloketone or, in this specific case, an α-haloester followed by cyclization.

General Synthetic Pathway: Hantzsch Thiazole
Synthesis
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The primary route involves the reaction of thiobenzamide with an ethyl chloroacetate. The initial

step is an S-alkylation of the thioamide sulfur onto the α-carbon of the chloroacetate, followed

by an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl.

Subsequent dehydration leads to the formation of the thiazole ring.
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Caption: General workflow for the Hantzsch synthesis of 2-Phenyl-1,3-thiazol-4-ol.

Experimental Protocol: Synthesis of 2-Imino-4-
thiazolidinone Derivatives
While the direct synthesis of 2-Phenyl-1,3-thiazol-4-ol is a variation of the Hantzsch synthesis,

many related and biologically active derivatives, such as 2-imino-thiazolidin-4-ones, are

synthesized from similar principles. The following protocol describes a common method for

creating the core thiazolidinone ring structure.[5][6]

Objective: To synthesize a 2-imino-4-thiazolidinone derivative.

Materials:

α-chloroacetic acid

Thiourea

Anhydrous Sodium Acetate
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Ethanol

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve

equimolar amounts of α-chloroacetic acid and thiourea in absolute ethanol.

Base Addition: Add anhydrous sodium acetate to the mixture. The acetate acts as a base to

facilitate the reaction.

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of

the reaction should be monitored by Thin Layer Chromatography (TLC)[7].

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture

into cold water to precipitate the crude product.

Purification: Filter the solid product, wash with water, and dry. Recrystallize the crude product

from a suitable solvent, such as ethanol, to obtain the purified 2-imino-4-thiazolidinone.[7]

Rationale: This protocol is a robust method for forming the thiazolidinone ring. The use of

sodium acetate provides the necessary basic conditions for the condensation reaction to

proceed efficiently. Monitoring by TLC is crucial to determine the reaction endpoint and avoid

the formation of byproducts.

Physical and Spectroscopic Properties
The physical and spectral properties of 2-phenylthiazole derivatives are fundamental for their

identification and characterization.

Physical Properties
The following table summarizes the key physical properties of a closely related and well-

characterized derivative, 2-Phenyl-1,3-thiazole-4-carboxylic acid, which provides a reference

for the core structure.
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Property Value Source

Molecular Formula C₁₀H₇NO₂S [8]

Molecular Weight 205.23 g/mol [8]

Appearance
White or off-white crystalline

powder
[8]

Melting Point 175-177 °C [8]

Boiling Point 420.5 ± 37.0 °C at 760 mmHg [8]

Density 1.4 ± 0.1 g/cm³ [8]

Solubility

Slightly soluble in water;

Soluble in ethanol, ether,

chloroform

[8]

Spectroscopic Characterization
Spectroscopic data is indispensable for confirming the structure of the synthesized compound.

The key features for the 2-phenylthiazole scaffold are outlined below.
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Spectroscopy Characteristic Signals and Interpretation

¹H NMR

Aromatic protons of the phenyl group typically

appear as a multiplet in the range of δ 7.3-8.0

ppm. The proton on the thiazole ring (at C5)

appears as a singlet, with its chemical shift

influenced by the tautomeric form. For example,

in 2-bromo-4-phenyl-1,3-thiazole, the thiazole

proton is observed at δ 8.16 ppm.[9][10][11]

¹³C NMR

The carbon atoms of the phenyl ring resonate in

the aromatic region (δ 125-140 ppm). The

thiazole ring carbons have characteristic shifts,

with the C=N carbon appearing further

downfield (e.g., ~171 ppm). The carbonyl

carbon in the keto tautomer (C4) would be

expected in the range of δ 160-170 ppm.[11][12]

[13]

IR (KBr)

Key vibrational bands include C-H stretching for

the aromatic ring (~3100-3000 cm⁻¹), C=C

stretching vibrations (~1650-1430 cm⁻¹), and a

strong C=O stretching band (~1700 cm⁻¹) if the

keto tautomer is predominant.[7][12] The C=N

stretching of the thiazole ring is also a

characteristic feature.

Mass Spec.

The mass spectrum will show a molecular ion

peak corresponding to the compound's

molecular weight. The fragmentation pattern can

provide further structural information.

Chemical Properties and Reactivity
The chemical behavior of 2-Phenyl-1,3-thiazol-4-ol is largely dictated by its unique structural

feature: keto-enol tautomerism.

Keto-Enol Tautomerism
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2-Phenyl-1,3-thiazol-4-ol exists in a dynamic equilibrium between two tautomeric forms: the

enol form (4-hydroxy) and the keto form (4-oxo).[14][15] This equilibrium is a fundamental

concept in organic chemistry and significantly influences the molecule's reactivity.[16]

Caption: Keto-enol tautomerism of 2-Phenyl-1,3-thiazol-4-ol.

The position of this equilibrium is highly dependent on several factors:

Solvent Polarity: The keto-enol equilibrium is strongly solvent-dependent. Non-polar solvents

tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding,

while polar aprotic solvents may favor the keto form.[15][17][18]

Substitution: Substituents on the phenyl or thiazole ring can influence the electronic

properties and steric environment, thereby shifting the equilibrium.

Aromaticity: In some systems, tautomerization can be driven by the gain or loss of

aromaticity in an adjacent ring system.[14][16]

The existence of both forms means the molecule can react as a nucleophile (via the enol or

enolate) or as an electrophile (at the carbonyl carbon of the keto form).

Reactivity
Reactions at the 4-Position: The hydroxyl group of the enol form can undergo typical alcohol

reactions, such as O-alkylation and acylation. The keto form allows for reactions at the

adjacent C5 position, which is α to the carbonyl, making it susceptible to reactions like aldol

condensation or alkylation after deprotonation.

Derivatization: The aldehyde functional group is a versatile handle for a wide array of

chemical transformations. For instance, oxidation of a related 4-carbaldehyde derivative

yields the corresponding carboxylic acid, 2-Phenyl-1,3-thiazole-4-carboxylic acid.[19]

Electrophilic Substitution: The phenyl ring can undergo electrophilic aromatic substitution,

with the position of substitution directed by the thiazole ring.
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Applications in Drug Discovery and Materials
Science
The 2-phenylthiazole scaffold is a cornerstone in the development of new therapeutic agents

due to its wide range of biological activities.

Antifungal Agents: Derivatives of 2-phenylthiazole have shown potent inhibitory activity

against various fungal strains, including fluconazole-resistant fungi.[3] They often target the

enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane

biosynthesis.[3]

Anticancer Agents: Numerous 2-phenylthiazole derivatives have been synthesized and

evaluated as potential cytotoxic agents against human cancer cell lines.[20][21][22] Their

mechanism of action can vary, with some derivatives showing inhibitory effects on protein

kinases like CDK1.[22]

Anti-inflammatory and Other Activities: Thiazole derivatives have been reported to possess

anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[23][24]

Materials Science: The unique structure of these compounds also lends them to applications

in material science, such as in the synthesis of novel polymers and materials with improved

thermal and mechanical properties.[25]

Safety and Handling
While specific toxicity data for 2-Phenyl-1,3-thiazol-4-ol is not extensively documented, related

compounds like 2-Phenyl-4-(4-hydroxyphenyl)thiazole are classified with signal words such as

"Danger" and hazard statements indicating acute oral toxicity.[26] Standard laboratory safety

precautions should be followed when handling this and related compounds. This includes using

personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and

working in a well-ventilated fume hood.

Conclusion
2-Phenyl-1,3-thiazol-4-ol is a heterocyclic compound of significant interest due to its versatile

chemistry and pharmacological potential. Its synthesis is well-established, and its properties
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are defined by a crucial keto-enol tautomeric equilibrium. This dual reactivity makes it a

valuable building block for creating diverse libraries of compounds. The demonstrated efficacy

of 2-phenylthiazole derivatives in antifungal and anticancer research underscores the

importance of this scaffold for future drug discovery efforts. This guide has provided a

foundational understanding of its core properties, intended to facilitate further research and

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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